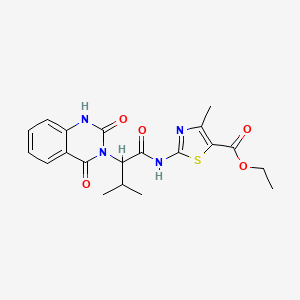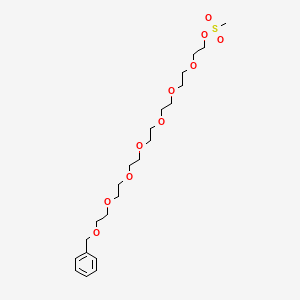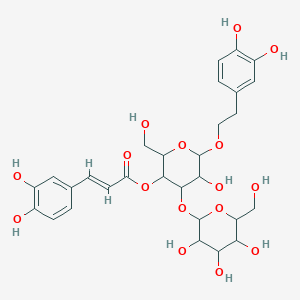
TRX-818 sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TRX-818 sodium involves the preparation of the quinolinone core structure followed by the introduction of the phosphonooxy group. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound is then purified to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available for research purposes and is typically stored at -20°C to maintain stability for up to four years .
Análisis De Reacciones Químicas
Types of Reactions
TRX-818 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone core, potentially altering its biological activity.
Substitution: Substitution reactions involving the fluorophenyl group can lead to the formation of various analogs with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various quinolinone derivatives with potential anticancer activities. These derivatives are often evaluated for their efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
Aplicaciones Científicas De Investigación
TRX-818 sodium has a wide range of scientific research applications, including:
Biology: this compound is used to investigate its effects on cancer cell lines, particularly melanoma cells, to understand its mechanism of action and potential therapeutic benefits.
Medicine: The compound is being evaluated in preclinical and clinical studies for its potential use as an anticancer agent. .
Industry: This compound is used in the development of new anticancer drugs and formulations for potential therapeutic applications
Mecanismo De Acción
The exact mechanism of action of TRX-818 sodium is not fully elucidated. it is known to induce cancer cell apoptosis and inhibit cancer cell proliferation. The compound also prevents tumor cell vasculogenic mimicry by blocking the formation of vasculogenic-like tubular structures. These effects are mediated through the inhibition of pro-Nodal protein levels and Smad2 phosphorylation in cancer cells .
Comparación Con Compuestos Similares
TRX-818 sodium is unique in its ability to inhibit vasculogenic mimicry and reduce tumor growth in various cancer models. Similar compounds include:
Quinolinone derivatives: These compounds share a similar core structure but may have different substituents that alter their pharmacological properties.
Antineoplastic agents: Other anticancer compounds with different mechanisms of action, such as inhibiting angiogenesis or inducing apoptosis through different pathways
This compound stands out due to its dual activity in inhibiting vasculogenic mimicry and inducing apoptosis, making it a promising candidate for further research and development in cancer therapy .
Propiedades
Fórmula molecular |
C16H11FNNa2O5P |
|---|---|
Peso molecular |
393.21 g/mol |
Nombre IUPAC |
disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
Clave InChI |
ZRPWVAHVWBPHID-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)P(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)
![(2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid](/img/structure/B11936016.png)
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate](/img/structure/B11936032.png)
![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)
![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11936042.png)




![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)


![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)
